molecular formula C7H5Br2NO B13023361 1-(3,5-Dibromopyridin-2-yl)ethanone CAS No. 1196156-57-6

1-(3,5-Dibromopyridin-2-yl)ethanone

Cat. No.: B13023361
CAS No.: 1196156-57-6
M. Wt: 278.93 g/mol
InChI Key: CWCIPDJIZAFAGI-UHFFFAOYSA-N
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Description

1-(3,5-Dibromopyridin-2-yl)ethanone is a chemical compound with the molecular formula C7H5Br2NO and a molecular weight of 278.93 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine atoms at the 3 and 5 positions of the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(3,5-Dibromopyridin-2-yl)ethanone typically involves the bromination of pyridine derivatives followed by acylation. One common method includes the bromination of 2-acetylpyridine using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3,5-Dibromopyridin-2-yl)ethanone undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,5-Dibromopyridin-2-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Dibromopyridin-2-yl)ethanone depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atoms and the carbonyl group play crucial roles in its binding affinity and specificity. Molecular targets and pathways involved include various enzymes and receptors that are critical for cellular functions .

Comparison with Similar Compounds

1-(3,5-Dibromopyridin-2-yl)ethanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1196156-57-6

Molecular Formula

C7H5Br2NO

Molecular Weight

278.93 g/mol

IUPAC Name

1-(3,5-dibromopyridin-2-yl)ethanone

InChI

InChI=1S/C7H5Br2NO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-3H,1H3

InChI Key

CWCIPDJIZAFAGI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)Br)Br

Origin of Product

United States

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